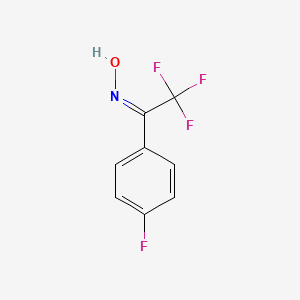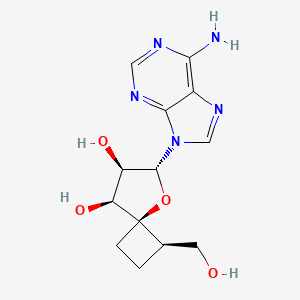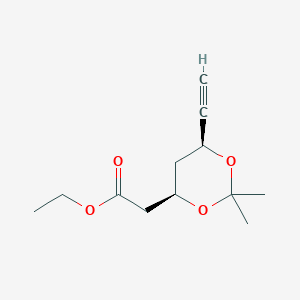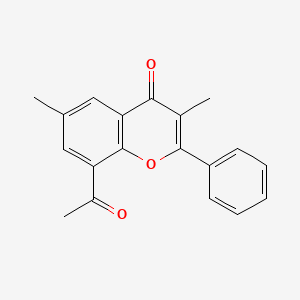
8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one, also known as 4H-1-Benzopyran-4-one, is a compound with the molecular formula C19H16O3 and a molecular weight of 292.33 g/mol . This compound is part of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one can be achieved through several synthetic routes. One common method involves the carboxylation of p-hydroxyacetophenone . The reaction conditions typically include the use of organic solvents such as ethanol or ether, and the process may involve heating to facilitate the reaction. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, making it useful in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases like cancer, Alzheimer’s, and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one can be compared with other similar compounds such as:
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Used in the synthesis of fluorescent dyes.
6-Methylcoumarin: Exhibits antimicrobial and antifungal activities.
What sets this compound apart is its unique combination of acetyl and phenyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H16O3 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
8-acetyl-3,6-dimethyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H16O3/c1-11-9-15(13(3)20)19-16(10-11)17(21)12(2)18(22-19)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
WNBDHNZJLMPSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)C)OC(=C(C2=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


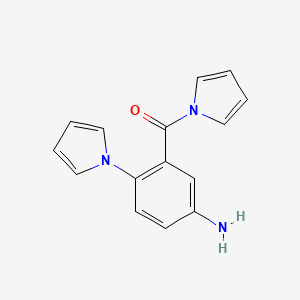
![6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13908310.png)
![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)
![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)
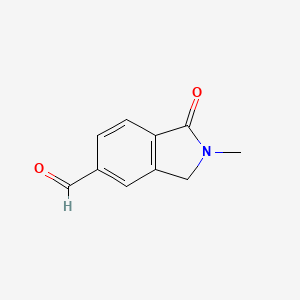
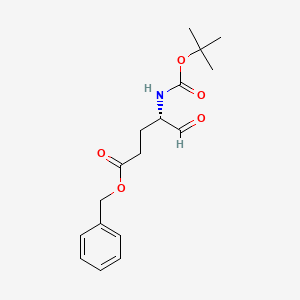
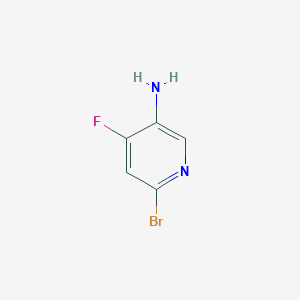
![4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B13908333.png)
![4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one](/img/structure/B13908335.png)
![1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13908342.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)
